2-(Benzylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-benzylsulfanyl-1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S2/c19-15-6-8-16(9-7-15)25(22,23)17-10-20(11-17)18(21)13-24-12-14-4-2-1-3-5-14/h1-9,17H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBLKRVXQXSDGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone typically involves multiple steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of the Fluorophenylsulfonyl Group: This step involves the sulfonylation of the azetidinone ring using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzylthio Group: The final step is the nucleophilic substitution reaction where a benzylthiol reacts with the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The fluorophenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.
Biology
In biological research, 2-(Benzylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone may be studied for its potential enzyme inhibition properties or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone would depend on its specific biological target. Generally, it could act by binding to an active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The presence of the fluorophenylsulfonyl group suggests potential interactions with hydrophobic pockets in proteins, while the azetidinone ring could provide rigidity and specificity in binding.
Comparison with Similar Compounds
Core Heterocyclic Structures
Azetidine vs. Piperazine/Piperidine/Triazole/Thiazole
- Piperazine/Piperidine: Compounds such as N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide (6d) exhibit larger, more flexible rings, which may improve solubility but reduce metabolic stability .
- Triazole/Thiazole: and highlight triazole- and thiazole-containing ethanones (e.g., 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone).
Substituent Effects
Fluorophenyl and Sulfonyl Groups
- 4-Fluorophenylsulfonyl: Present in both the target compound and analogs like 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i). This group enhances lipophilicity and may improve membrane permeability, a critical factor in drug design .
- Benzylthio vs. Triazolylthio: The benzylthio group in the target compound differs from triazolylthio groups in .
Data Tables for Comparative Analysis
Table 1: Physicochemical Properties of Selected Analogs
Research Findings and Implications
- Electronic Effects : Fluorophenyl and sulfonyl groups in the target compound may reduce electron density at the azetidine nitrogen, altering reactivity in nucleophilic substitutions compared to piperazine analogs .
- Crystallinity: The planar conformations observed in ’s thiazole derivatives contrast with the likely non-planar azetidine core, which may affect packing efficiency and solubility .
Biological Activity
Chemical Structure
The compound features a complex structure that includes:
- A benzylthio group
- An azetidine ring
- A sulfonyl group attached to a phenyl ring
This structural complexity suggests potential interactions with various biological targets.
Biological Activity
1. Antimicrobial Properties
Compounds with similar thioether and sulfonamide functionalities have exhibited antimicrobial activities. For instance, benzothiazole derivatives have shown effectiveness against various bacterial strains, suggesting that the benzylthio moiety may contribute to antimicrobial action.
2. Anti-inflammatory Effects
Sulfonamide derivatives are known for their anti-inflammatory properties. The presence of the sulfonyl group in this compound could indicate potential use in treating inflammatory conditions, similar to other sulfonamide-containing drugs.
3. Anticancer Potential
Research into azetidine derivatives has revealed anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. The specific combination of the azetidine structure with benzylthio and sulfonyl groups may enhance this activity.
Study 1: Antimicrobial Activity
A study investigating thioether compounds found that they exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Study 2: Anti-inflammatory Mechanism
Research on sulfonamide compounds demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and inflammation. This suggests that the compound may also possess similar mechanisms.
Study 3: Anticancer Activity
A recent investigation into azetidine derivatives indicated that certain modifications led to enhanced cytotoxicity against cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
